molecular formula C20H18O7 B5230520 methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No. B5230520
M. Wt: 370.4 g/mol
InChI Key: DKXCAQNPPFKAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a chemical compound with a complex structure. It is a synthetic derivative of coumarin and is widely used in scientific research. This compound has numerous applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is complex and depends on the specific application. In the case of metal ion detection, the compound binds to the metal ion, resulting in a change in fluorescence intensity. In the case of photodynamic therapy, the compound is activated by light, leading to the generation of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
Methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant activity and to inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is its versatility. It can be used in a wide range of applications, from metal ion detection to photodynamic therapy. Additionally, it is relatively easy to synthesize and has a high purity when recrystallized. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some applications.

Future Directions

There are numerous future directions for research on methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate. One area of research could focus on the development of new coumarin derivatives with improved biological activity. Another area of research could focus on the use of this compound in the development of new diagnostic and therapeutic agents for cancer and other diseases. Additionally, future research could focus on the optimization of the synthesis method to increase the yield and purity of the product.

Synthesis Methods

The synthesis of methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves the reaction of 7-hydroxy-4-chromone with 4-methoxyphenol in the presence of a base, followed by esterification with methyl 2-bromo-2-methylpropanoate. The yield of the product is around 50%, and the purity can be increased by recrystallization.

Scientific Research Applications

Methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has numerous applications in scientific research. It is used as a fluorescent probe for the detection of metal ions, such as copper and zinc. It is also used as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases. Additionally, this compound is used as a starting material for the synthesis of various coumarin derivatives with potential biological activity.

properties

IUPAC Name

methyl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-12(20(22)24-3)26-15-8-9-16-17(10-15)25-11-18(19(16)21)27-14-6-4-13(23-2)5-7-14/h4-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXCAQNPPFKAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.